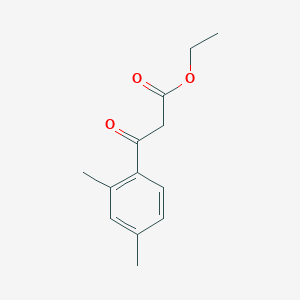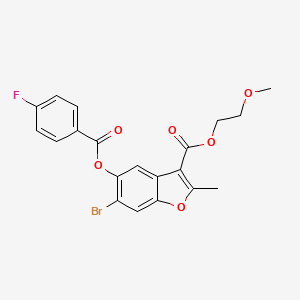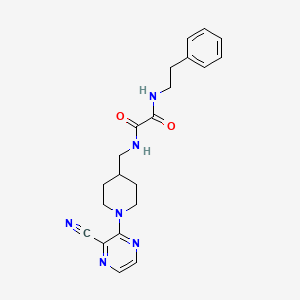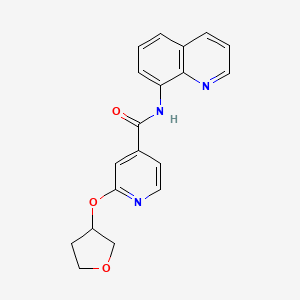
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrimidine derivatives and has been found to have potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antifolate Activity in Disease Treatment
The compound N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine and its derivatives have been investigated primarily for their antifolate activity, particularly as inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Toxoplasma gondii. This activity is critical in the context of treating diseases caused by these organisms. For example, one study synthesized various derivatives of this compound and evaluated their inhibitory activity against T. gondii and rat liver DHFR, finding that certain analogues showed significant antitumor activity with minimal toxicity (Robson et al., 1997).
Alzheimer's Disease Research
Another research application is in the development of multi-targeted Alzheimer's disease (AD) therapeutics. A study investigated derivatives of this compound for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities as part of a multi-targeted approach to treat AD. The study identified a lead candidate with a dual cholinesterase inhibitory profile and good cell viability, indicating potential in AD treatment (Mohamed et al., 2012).
Inhibitors for Nucleoside Transport Proteins
This compound has also been investigated as an inhibitor for nucleoside transport proteins. A study synthesized and evaluated derivatives as inhibitors of the nucleoside transport protein ENT1, indicating potential applications in the modulation of nucleoside transport, which is significant in cancer and cardiovascular disease research (Tromp et al., 2005).
Chemical Synthesis and Structural Transformations
Research has also focused on the chemical synthesis and structural transformations of this compound and its derivatives. Studies have explored various synthetic pathways and the resulting structural transformations, contributing to the understanding of the chemistry of such compounds and their potential applications in different fields, including medicinal chemistry (Barczyński & Plas, 2010).
Antiproliferative Activity in Cancer Research
Another area of research is the exploration of the antiproliferative activity of derivatives of this compound in cancer research. For instance, studies have synthesized and tested derivatives for their activity against various cancer cell lines, indicating the potential of these compounds in the development of novel cancer therapeutics (Otmar et al., 2004).
Propiedades
IUPAC Name |
2-N-[(4-methylphenyl)methyl]-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-5-7-14(8-6-12)10-20-18-21-16(19)15(24(25)26)17(22-18)23-9-3-4-13(2)11-23/h5-8,13H,3-4,9-11H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFJQSDUWGLRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3014964.png)
![1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3014966.png)



![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)

![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
